Clavukerin A
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Overview
Description
Clavukerin A is a natural product found in Heteroxenia and Clavularia koellikeri with data available.
Scientific Research Applications
Discovery and Isolation
Clavukerin A, a trinor-guaiane sesquiterpene, was first isolated from the Okinawan soft coral Clavularia koellikeri. Its absolute stereostructure was determined through chemical, physicochemical evidence, and X-ray crystallographic analysis (Kobayashi et al., 1983).
Chemical Synthesis
The total synthesis of this compound and its epimer was achieved, confirming the identity of trisnorsesquiterpens isolated from Clavulia and Cespitularia species (Asaoka et al., 1991). Additionally, an amine-induced Michael/Conia-ene cascade reaction was developed for establishing bicyclic fused carbocycles, which was utilized in a formal synthesis of this compound (Li et al., 2010).
Biological Activity
This compound was also studied for its biological activities. Research indicates its potential as an antileukemic agent. For instance, coral-prostanoids like clavulones, including this compound, exhibited strong antiproliferative and cytotoxic activities in human cells, with a particular selectivity to leukemic (HL-60) cells (Honda et al., 1985).
Pharmacological Properties
This compound's pharmacological properties were explored through various synthetic methods, like the tandem enantioselective conjugate addition-cyclopropanation applied for the synthesis of natural products including this compound (Alexakis & March, 2002). Additionally, a bioinspired approach to tri-nor-guaianes was described, where this compound was synthesized by selective ozonolysis-Criegge rearrangement (Blay et al., 2006).
Properties
Molecular Formula |
C12H18 |
---|---|
Molecular Weight |
162.27 g/mol |
IUPAC Name |
(8S,8aS)-3,8-dimethyl-1,2,6,7,8,8a-hexahydroazulene |
InChI |
InChI=1S/C12H18/c1-9-5-3-4-6-11-10(2)7-8-12(9)11/h4,6,9,12H,3,5,7-8H2,1-2H3/t9-,12-/m0/s1 |
InChI Key |
WLTLKQLUBPNLAM-CABZTGNLSA-N |
Isomeric SMILES |
C[C@H]1CCC=CC2=C(CC[C@@H]12)C |
Canonical SMILES |
CC1CCC=CC2=C(CCC12)C |
Synonyms |
(-)-(S,S)-clavukerin A clavukerin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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